molecular formula C20H18N4O2 B11514213 2-(1H-benzotriazol-1-yl)-3-(diethylamino)naphthalene-1,4-dione

2-(1H-benzotriazol-1-yl)-3-(diethylamino)naphthalene-1,4-dione

Cat. No.: B11514213
M. Wt: 346.4 g/mol
InChI Key: OQDAMAITBCVWCU-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a benzotriazole moiety and a diethylamino group attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzotriazole Derivative: The synthesis begins with the preparation of a benzotriazole derivative through the reaction of o-phenylenediamine with nitrous acid.

    Naphthoquinone Formation: The naphthoquinone core is synthesized by the oxidation of naphthalene derivatives using reagents such as chromium trioxide or potassium permanganate.

    Coupling Reaction: The benzotriazole derivative is then coupled with the naphthoquinone core under basic conditions, often using a base like sodium hydroxide.

    Introduction of Diethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The benzotriazole and diethylamino groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted benzotriazole and naphthoquinone derivatives.

Scientific Research Applications

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIMETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
  • 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDROANTHRACENE-1,4-DIONE

Uniqueness

2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-(DIETHYLAMINO)-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the specific combination of the benzotriazole and diethylamino groups attached to the naphthoquinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-3-(diethylamino)naphthalene-1,4-dione

InChI

InChI=1S/C20H18N4O2/c1-3-23(4-2)17-18(24-16-12-8-7-11-15(16)21-22-24)20(26)14-10-6-5-9-13(14)19(17)25/h5-12H,3-4H2,1-2H3

InChI Key

OQDAMAITBCVWCU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C(=O)C2=CC=CC=C2C1=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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